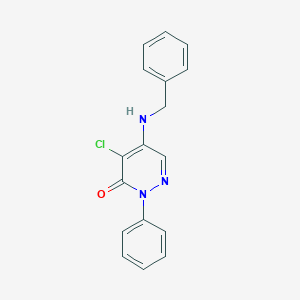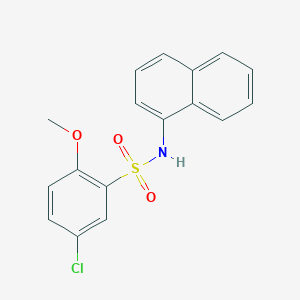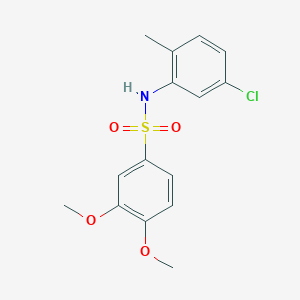
5-(Benzylamino)-4-chloro-2-phenylpyridazine-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Benzylamino)-4-chloro-2-phenylpyridazine-3(2H)-one, also known as BPCPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPCPP belongs to the pyridazine family and has a unique chemical structure that makes it a promising candidate for drug development.
作用機序
The mechanism of action of 5-(Benzylamino)-4-chloro-2-phenylpyridazine-3(2H)-one is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, including DNA topoisomerase II and cyclin-dependent kinases. 5-(Benzylamino)-4-chloro-2-phenylpyridazine-3(2H)-one also activates the apoptotic pathway, leading to cancer cell death. In addition, it has been found to modulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
5-(Benzylamino)-4-chloro-2-phenylpyridazine-3(2H)-one has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. 5-(Benzylamino)-4-chloro-2-phenylpyridazine-3(2H)-one has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the advantages of using 5-(Benzylamino)-4-chloro-2-phenylpyridazine-3(2H)-one in lab experiments is its potent anti-cancer activity. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further development. However, one of the limitations of using 5-(Benzylamino)-4-chloro-2-phenylpyridazine-3(2H)-one is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 5-(Benzylamino)-4-chloro-2-phenylpyridazine-3(2H)-one. One area of interest is its potential use in combination with other drugs for cancer treatment. Another area of research is the development of novel drug delivery systems to improve the solubility and bioavailability of 5-(Benzylamino)-4-chloro-2-phenylpyridazine-3(2H)-one. Additionally, further studies are needed to fully understand the mechanism of action of 5-(Benzylamino)-4-chloro-2-phenylpyridazine-3(2H)-one and its potential use in the treatment of neurological disorders.
合成法
The synthesis of 5-(Benzylamino)-4-chloro-2-phenylpyridazine-3(2H)-one involves a multi-step process that includes the reaction of 4-chloro-2-phenylpyridazine-3(2H)-one with benzylamine. The reaction is carried out under specific conditions, and the final product is purified through various techniques such as recrystallization and column chromatography.
科学的研究の応用
5-(Benzylamino)-4-chloro-2-phenylpyridazine-3(2H)-one has been studied extensively for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. The compound has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. 5-(Benzylamino)-4-chloro-2-phenylpyridazine-3(2H)-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, where it has been found to exhibit neuroprotective effects.
特性
分子式 |
C17H14ClN3O |
|---|---|
分子量 |
311.8 g/mol |
IUPAC名 |
5-(benzylamino)-4-chloro-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C17H14ClN3O/c18-16-15(19-11-13-7-3-1-4-8-13)12-20-21(17(16)22)14-9-5-2-6-10-14/h1-10,12,19H,11H2 |
InChIキー |
MSVHPVFARXZQBN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl |
正規SMILES |
C1=CC=C(C=C1)CNC2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-[3-(2-Hydroxyethoxy)phenyl]ethanone](/img/structure/B229197.png)
![3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile](/img/structure/B229201.png)

![{4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B229205.png)
![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide](/img/structure/B229207.png)
